methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a dichlorobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted thiazolidine derivatives
Scientific Research Applications
Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Methyl 2-[(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Methyl 2-[(5E)-5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Uniqueness
Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the presence of the 2,4-dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-7(13(19)21-2)17-12(18)11(22-14(17)20)5-8-3-4-9(15)6-10(8)16/h3-7H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOCCXKVKLGSK-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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